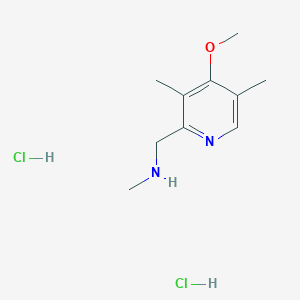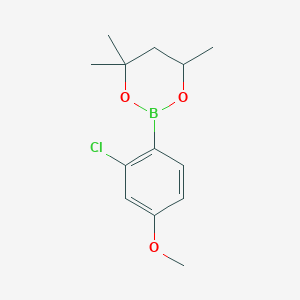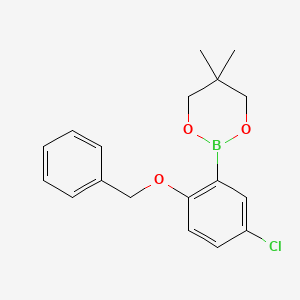
2-(2-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as 2-Methoxy-1-naphthyl-4,4,6-trimethyl-1,3,2-dioxaborinane, is a boron-containing heterocyclic compound with a wide range of applications in scientific research. This compound is a colorless solid which is insoluble in water, but soluble in organic solvents such as methanol, ethanol, and acetone. It is synthesized using a variety of methods, such as condensation of aldehydes with boronic acids, and cyclization of 1-naphthol with boronic acid. This compound has numerous applications in scientific research, including its use in organic synthesis and as a catalyst in various reactions.
Aplicaciones Científicas De Investigación
2-(2-(2-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has numerous applications in scientific research. It is used as a catalyst in organic synthesis, as a reagent in the synthesis of other compounds, and as a ligand in coordination chemistry. It is also used as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of metal complexes. Additionally, this compound is used in the synthesis of pharmaceuticals, and as a reagent in the synthesis of other compounds.
Mecanismo De Acción
2-(2-(2-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane acts as a Lewis acid, which means it can donate electrons to an electron-deficient species. This compound can also act as a bidentate ligand, which means it can bind to two atoms at the same time. This compound can also act as a bridging ligand, which means it can link two or more metal centers together. Additionally, this compound can act as a chelating ligand, which means it can bind to two or more metal centers at the same time.
Biochemical and Physiological Effects
2-(2-(2-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the release of inflammatory mediators, such as prostaglandins and leukotrienes, from cells. Additionally, this compound has been shown to inhibit the production of nitric oxide and to have an anti-inflammatory effect. Furthermore, this compound has been shown to reduce the production of reactive oxygen species, which are involved in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-(2-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several advantages and limitations for use in laboratory experiments. One advantage is that this compound is relatively stable and can be stored for long periods of time without degradation. Additionally, this compound is relatively easy to synthesize, and can be synthesized using a variety of methods. However, this compound is insoluble in water, which can limit its use in certain experiments. Additionally, this compound can be toxic in high concentrations, and should be handled with care.
Direcciones Futuras
2-(2-(2-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has numerous potential future directions for scientific research. One potential direction is the development of new methods for synthesizing this compound. Additionally, this compound could be further studied for its potential biochemical and physiological effects, such as its anti-inflammatory and anti-oxidant properties. Furthermore, this compound could be studied for its potential applications in organic synthesis, coordination chemistry, and the synthesis of pharmaceuticals. Additionally, this compound could be studied for its potential use as a catalyst in the synthesis of polymers and other compounds. Finally, this compound could be studied for its potential use in the development of new drugs and treatments for various diseases.
Métodos De Síntesis
2-(2-(2-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized by a variety of methods. One method involves the condensation of an aldehyde, such as benzaldehyde, with a boronic acid, such as phenylboronic acid, in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). This reaction yields a boron-containing heterocyclic compound, which is then isolated by crystallization. Another method involves the cyclization of 1-naphthol with a boronic acid in the presence of an acid catalyst, such as trifluoroacetic acid (TFA). This reaction yields a cyclic boron-containing heterocyclic compound, which is then isolated by crystallization.
Propiedades
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-12-11-17(2,3)21-18(20-12)16-14-8-6-5-7-13(14)9-10-15(16)19-4/h5-10,12H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCZWMVHLABHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)






